Procarbazine hydrochloride

Catalog No.
S548889
CAS No.
366-70-1
M.F
C12H20ClN3O
M. Wt
257.76 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procarbazine hydrochloride

CAS Number

366-70-1

Product Name

Procarbazine hydrochloride

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride

Molecular Formula

C12H20ClN3O

Molecular Weight

257.76 g/mol

InChI

InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H

InChI Key

DERJYEZSLHIUKF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl

Solubility

greater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)

Synonyms

Hydrochloride, Procarbazine, Matulane, Monohydrobromide, Procarbazine, Monohydrochloride, Procarbazine, Natulan, Procarbazine, Procarbazine Hydrochloride, Procarbazine Monohydrobromide, Procarbazine Monohydrochloride

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN[NH2+]C.[Cl-]

Preclinical Cancer Research:

  • Understanding cancer cell biology: PCH's ability to inhibit DNA, RNA, and protein synthesis makes it a valuable tool for studying various cellular processes crucial for cancer development and progression. Studies utilize PCH to investigate the impact of these inhibitions on cell cycle regulation, DNA repair mechanisms, and apoptosis. [Source: Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors, ]
  • Developing new therapeutic strategies: Researchers combine PCH with other drugs or treatment modalities to assess potential synergistic effects and explore novel combination therapies for different cancers. This helps identify more effective and targeted treatment approaches. [Source: Procarbazine Hydrochloride (PCH), ]

Genotoxicity and Mutagenesis Research:

  • Assessing mutagenic potential: PCH is known to induce DNA damage and mutations, making it a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis. Researchers use PCH in various in vitro and in vivo models to evaluate the genotoxic potential of new drugs and environmental agents. [Source: Integrated In Vivo Genotoxicity Assessment of Procarbazine Hydrochloride Demonstrates Induction of Pig-a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells, ]
  • Developing new biomarkers: PCH's mutagenic effects can be used to develop and validate biomarkers of genotoxicity exposure. These biomarkers help identify individuals at risk for developing cancer or other diseases associated with DNA damage. [Source: National Toxicology Program - RoC Profile: Procarbazine and Its Hydrochloride, ]

Studying Drug Metabolism and Interactions:

  • Understanding PCH's mechanism of action: Research investigates the metabolic pathways of PCH and how its active metabolites contribute to its cytotoxic effects. This knowledge helps optimize dosage regimens and minimize side effects. [Source: Procarbazine and Its Hydrochloride - 15th Report on Carcinogens, ]
  • Evaluating drug-drug interactions: PCH can interact with other medications, potentially affecting their efficacy or toxicity. Research studies assess these interactions to ensure safe and effective use of PCH alongside other drugs. [Source: Drugs.com - Procarbazine Hydrochloride (PCH), ]

Physical Description

Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992)

Appearance

Assay:≥98%A crystalline solid

Melting Point

433 °F (decomposes) (NTP, 1992)

UNII

XH0NPH5ZX8

Related CAS

671-16-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (97.5%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Beacopp
Drugs in the BEACOPP combination: B = Bleomycin ; E = Etoposide Phosphate ; A = Doxorubicin Hydrochloride (Adriamycin) ; C = Cyclophosphamide ; O = Vincristine Sulfate (Oncovin) ; P = Procarbazine Hydrochloride ; P = Prednisone
BEACOPP is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Procarbazine Hydrochloride is the hydrochloride salt of a methylhydrazine derivative with antineoplastic and mutagenic activities. Although the exact mode of cytotoxicity has not been elucidated, procarbazine, after metabolic activation, appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis. This agent may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals which damage DNA through an alkylation reaction.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

366-70-1

Wikipedia

Procarbazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Successful rapid desensitization in a glioma patient with procarbazine-mediated anaphylaxis

Evelien M Hutten, Annechien J A Lambeck, Hilda Dijkstra, Janine Nuver, Hanneke N G Oude Elberink, Annick A J M Van de Ven
PMID: 34128560   DOI: 10.1111/all.14698

Abstract




Upfront eBEACOPP chemotherapy without consolidation radiotherapy in early-stage unfavourable Hodgkin lymphoma

René-Olivier Casasnovas
PMID: 33539737   DOI: 10.1016/S1470-2045(20)30640-9

Abstract




Intensified treatment of patients with early stage, unfavourable Hodgkin lymphoma: long-term follow-up of a randomised, international phase 3 trial of the German Hodgkin Study Group (GHSG HD14)

Sarah Gillessen, Annette Plütschow, Michael Fuchs, Jana Markova, Richard Greil, Max S Topp, Julia Meissner, Josée M Zijlstra, Dennis A Eichenauer, Paul J Bröckelmann, Volker Diehl, Peter Borchmann, Andreas Engert, Bastian von Tresckow
PMID: 33770483   DOI: 10.1016/S2352-3026(21)00029-6

Abstract

To improve the long-term tumour control in early, unfavourable Hodgkin Lymphoma, the German Hodgkin Study Group (GHSG) HD14 trial compared four cycles of doxorubicin, bleomycin, vinblastine, and dacarbazine (ABVD) with an intensified chemotherapy regimen consisting of two cycles of escalated bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone (escalated BEACOPP) plus two cycles of ABVD. The final analysis of the trial showed a significant advantage in terms of freedom from treatment failure (difference 7·2% [95% CI 3·8-10·5] at 5 years) for patients who received two cycles of escalated BEACOPP and two cycles of ABVD. However, there was no difference in overall survival between the two groups. To evaluate long-term efficacy and toxicity of this strategy, we did a follow-up analysis.
Patients aged 18-60 years with performance status of 2 or less and primary diagnosis of early, unfavourable Hodgkin lymphoma (all histologies) were included in an international, randomised, open-label, phase 3 trial. Patients were randomly assigned to receive four cycles of ABVD (ABVD group) or two cycles of escalated BEACOPP and two cycles of ABVD (2 + 2 group), both groups also received 30 Gy involved field radiotherapy. The ABVD dosing regimen was doxorubicin 25 mg/m
(days 1 and 15), bleomycin 10 mg/m
(days 1 and 15), vinblastine 6 mg/m
(days 1 and 15), and dacarbazine 375 mg/m
(days 1 and 15), repeated on day 29. The escalated BEACOPP dosing regimen was cyclophosphamide 1250 mg/m
(day 1), doxorubicin 35 mg/m
(day 1), etoposide 200 mg/m
(days 1-3), procarbazine 100 mg/m
(days 1-7), prednisone 40 mg/m
(days 1-14), vincristine 1·4 mg/m
(day 8; maximum 2 mg), and bleomycin 10 mg/m
(day 8), repeated on day 22. After closure of the ABVD group according to prespecified rules, patients were assigned to receive two cycles of escalated BEACOPP and two cycles of ABVD (non-randomised 2 + 2 group), which continued until the end of the predefined 5-year recruitment period. In this prespecified long-term follow-up analysis, we aimed to evaluate the secondary endpoints progression-free survival, overall survival, and long-term toxicity. To this end, we did a descriptive intention-to-treat analysis of all qualified HD14 patients and on the predefined subsets of randomised qualified HD14 patients and patients in the non-randomised 2 + 2 group. The trial was registered on the International Standard Randomised Controlled Trial database, 04761296.
Between Jan 28, 2003, and Dec 29, 2009, 1686 patients were randomly assigned to the ABVD group (847 [50·2%] patients) and the 2 + 2 group (839 [49·8%] patients). 370 additional patients were recruited to the non-randomised 2 + 2 group. 1550 (92%) randomly assigned patients (median observation time 112 months [IQR 80-132]) and 339 (92%) patients in the non-randomised 2 + 2 group (median observation time 74 months [58-100]) were included in the qualified analysis set. 10-year overall survival in the randomly assigned patients was 94·1% (95% CI 92·0-95·7) for the ABVD group and 94·1% (91·8-95·7) for the 2 + 2 group (HR 1·0 [95% CI 0·6-1·5]; p=0·88). 8-year overall survival in the non-randomised 2 + 2 group was 95·1% (95% CI 91·6-97·2). 10-year progression-free survival in the randomly assigned patients was 85·6% (95% CI 82·6-88·1) for the ABVD group and 91·2% (88·4-93·3) for the 2 + 2 group (HR 0·5% [95% CI 0·4-0·7]; p=0·0001), accounting for a significant difference of 5·6% (95% CI 1·9-9·2) favouring the 2 + 2 group (p=0·0001). In the non-randomised 2 + 2 group, 8-year progression-free survival was 94·5% (95% CI 91·1-96·6). Standardised incidence ratios of second primary malignancies were similar between the ABVD group (2·3 [95% CI 1·6-3·1]) and the 2 + 2 group (2·5 [1·8-3·4]; Gray's p=0·80). Standardised incidence ratio of second primary malignancies was 3·1 (95% CI 1·7-5·0) in the non-randomised 2 + 2 group.
This long-term analysis confirms superior tumour control in the 2 + 2 group compared with the ABVD group without translating into an overall survival difference. At longer follow-up, there is no difference regarding second primary malignancies between groups. In conclusion, the 2 + 2 regimen spares a significant number of patients from the burden of relapse and additional treatment without increased long-term toxicity.
Deutsche Krebshilfe eV and Swiss Federal Government.


PET-2-guided escalated BEACOPP for advanced nodular lymphocyte-predominant Hodgkin lymphoma: a subgroup analysis of the randomized German Hodgkin Study Group HD18 study

D A Eichenauer, S Kreissl, I Bühnen, C Baues, C Kobe, L van Heek, H Goergen, M Fuchs, S Hartmann, B von Tresckow, A Engert, P Borchmann
PMID: 33667668   DOI: 10.1016/j.annonc.2021.02.018

Abstract




PET-guided omission of radiotherapy in early-stage unfavourable Hodgkin lymphoma (GHSG HD17): a multicentre, open-label, randomised, phase 3 trial

Peter Borchmann, Annette Plütschow, Carsten Kobe, Richard Greil, Julia Meissner, Max S Topp, Helmut Ostermann, Judith Dierlamm, Johannes Mohm, Julia Thiemer, Martin Sökler, Andrea Kerkhoff, Miriam Ahlborn, Teresa V Halbsguth, Sonja Martin, Ulrich Keller, Stefan Balabanov, Thomas Pabst, Martin Vogelhuber, Andreas Hüttmann, Martin Wilhelm, Josée M Zijlstra, Alden Moccia, Georg Kuhnert, Paul J Bröckelmann, Bastian von Tresckow, Michael Fuchs, Beate Klimm, Andreas Rosenwald, Hans Eich, Christian Baues, Simone Marnitz, Michael Hallek, Volker Diehl, Markus Dietlein, Andreas Engert
PMID: 33539742   DOI: 10.1016/S1470-2045(20)30601-X

Abstract

Combined-modality treatment consisting of chemotherapy and consolidation radiotherapy is standard of care for patients with early-stage unfavourable Hodgkin lymphoma. However, the use of radiotherapy can have long-term sequelae, which is of particular concern, as Hodgkin lymphoma is frequently diagnosed in young adults with a median age of approximately 30 years. In the German Hodgkin Study Group HD17 trial, we investigated whether radiotherapy can be omitted without loss of efficacy in patients who have a complete metabolic response after receiving two cycles of escalated doses of etoposide, cyclophosphamide, and doxorubicin, and regular doses of bleomycin, vincristine, procarbazine, and prednisone (eBEACOPP) plus two cycles of doxorubicin, bleomycin, vinblastine, dacarbazine (ABVD) chemotherapy (2 + 2).
In this multicentre, open-label, randomised, phase 3 trial, patients (aged 18-60 years) with newly diagnosed early-stage unfavourable Hodgkin lymphoma (all histologies) and an Eastern Cooperative Oncology Group performance status of 2 or less were enrolled at 224 hospitals and private practices in Germany, Switzerland, Austria, and the Netherlands. Patients were randomly assigned (1:1) to receive either standard combined-modality treatment, consisting of the 2 + 2 regimen (eBEACOPP consisted of 1250 mg/m
intravenous cyclophosphamide on day 1, 35 mg/m
intravenous doxorubicin on day 1, 200 mg/m
intravenous etoposide on days 1-3, 100 mg/m
oral procarbazine on days 1-7, 40 mg/m
oral prednisone on days 1-14, 1·4 mg/m
intravenous vincristine on day 8 [maximum dose of 2 mg per cycle], and 10 mg/m
intravenous bleomycin on day 8; ABVD consisted of 25 mg/m
intravenous doxorubicin, 10 mg/m
intravenous bleomycin, 6 mg/m
intravenous vinblastine, and 375 mg/m
intravenous dacarbazine, all given on days 1 and 15) followed by 30 Gy involved-field radiotherapy (standard combined-modality treatment group) or PET4-guided treatment, consisting of the 2 + 2 regimen followed by 30 Gy of involved-node radiotherapy only in patients with positive PET at the end of four cycles of chemotherapy (PET4; PET4-guided treatment group). Randomisation was done centrally and used the minimisation method and seven stratification factors (centre, age, sex, clinical symptoms, disease localisation, albumin concentration, and bulky disease), and patients and investigators were masked to treatment allocation until central review of the PET4 examination had been completed. With the final analysis presented here, the primary objective was to show non-inferiority of the PET4-guided strategy in a per-protocol analysis of the primary endpoint of progression-free survival. We defined non-inferiority as an absolute difference of 8% in the 5-year progression-free survival estimates between the two groups. Safety analyses were done in the intention-to-treat population. This trial is registered with ClinicalTrials.gov,
.
Between Jan 13, 2012, and March 21, 2017, we enrolled and randomly assigned 1100 patients to the standard combined-modality treatment group (n=548) or to the PET4-guided treatment group (n=552); two patients in each group were found ineligible after randomisation. At a median follow-up of 46·2 months (IQR 32·7-61·2), 5-year progression-free survival was 97·3% (95% CI 94·5-98·7) in the standard combined-modality treatment group and 95·1% (92·0-97·0) in the PET4-guided treatment group (hazard ratio 0·523 [95% CI 0·226-1·211]). The between-group difference was 2·2% (95% CI -0·9 to 5·3) and excluded the non-inferiority margin of 8%. The most common grade 3 or 4 acute haematological adverse events were leucopenia (436 [83%] of 528 patients in the standard combined-modality treatment group vs 443 [84%] of 529 patients in the PET4-guided treatment group) and thrombocytopenia (139 [26%] vs 176 [33%]), and the most frequent acute non-haematological toxic effects were infection (32 [6%] vs 40 [8%]) and nausea or vomiting (38 [7%] vs 29 [6%]). The most common acute radiotherapy-associated adverse events were dysphagia (26 [6%] in the standard combined-modality treatment group vs three [2%] in the PET4-guided treatment group) and mucositis (nine [2%] vs none). 229 serious adverse events were reported by 161 (29%) of 546 patients in the combined-modality treatment group, and 235 serious adverse events were reported by 164 (30%) of 550 patients in the PET4-guided treatment group. One suspected unexpected serious adverse reaction (infection) leading to death was reported in the PET4-guided treatment group.
PET4-negativity after treatment with 2 + 2 chemotherapy in patients with newly diagnosed early-stage unfavourable Hodgkin lymphoma allows omission of consolidation radiotherapy without a clinically relevant loss of efficacy. PET4-guided therapy could thereby reduce the proportion of patients at risk of the late effects of radiotherapy.
Deutsche Krebshilfe.


Advanced Hodgkin lymphoma in the East of England: a 10-year comparative analysis of outcomes for real-world patients treated with ABVD or escalated-BEACOPP, aged less than 60 years, compared with 5-year extended follow-up from the RATHL trial

James Russell, Angela Collins, Alexis Fowler, Mamatha Karanth, Chandan Saha, Suzanne Docherty, Joseph Padayatty, Kyaw Maw, Isabel Lentell, Lisa Cooke, Andrew Hodson, Nimish Shah, Shalal Sadullah, Nicholas Grigoropoulos, Wendi Qian, Amy A Kirkwood, Benjamin J Uttenthal, Peter Johnson, George A Follows
PMID: 33641019   DOI: 10.1007/s00277-021-04460-9

Abstract

Treatment with ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) or escalated(e)-BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisolone) remains the international standard of care for advanced-stage classical Hodgkin lymphoma (HL). We performed a retrospective, multicentre analysis of 221 non-trial ("real-world") patients, aged 16-59 years, diagnosed with advanced-stage HL in the Anglia Cancer Network between 2004 and 2014, treated with ABVD or eBEACOPP, and compared outcomes with 1088 patients in the Response-Adjusted Therapy for Advanced Hodgkin Lymphoma (RATHL) trial, aged 18-59 years, with median follow-up of 87.0 and 69.5 months, respectively. Real-world ABVD patients (n=177) had highly similar 5-year progression-free survival (PFS) and overall survival (OS) compared with RATHL (PFS 79.2% vs 81.4%; OS 92.9% vs 95.2%), despite interim positron-emission tomography-computed tomography (PET/CT)-guided dose-escalation being predominantly restricted to trial patients. Real-world eBEACOPP patients (n=44) had superior PFS (95.5%) compared with real-world ABVD (HR 0.20, p=0.027) and RATHL (HR 0.21, p=0.015), and superior OS for higher-risk (international prognostic score ≥3 [IPS 3+]) patients compared with real-world IPS 3+ ABVD (100% vs 84.5%, p=0.045), but not IPS 3+ RATHL patients. Our data support a PFS, but not OS, advantage for patients with advanced-stage HL treated with eBEACOPP compared with ABVD and suggest higher-risk patients may benefit disproportionately from more intensive therapy. However, increased access to effective salvage therapies might minimise any OS benefit from reduced relapse rates after frontline therapy.


One year of procarbazine lomustine and vincristine is poorly tolerated in low grade glioma: a real world experience in a national neuro-oncology centre

Rachel J Keogh, Razia Aslam, Maeve A Hennessy, Zac Coyne, Bryan T Hennessy, Oscar S Breathnach, Liam Grogan, Patrick G Morris
PMID: 33557783   DOI: 10.1186/s12885-021-07809-5

Abstract

Following optimal local therapy, adjuvant Procarbazine, Lomustine and Vincristine (PCV) improves overall survival (OS) in low-grade glioma (LGG). However, 1 year of PCV is associated with significant toxicities. In the pivotal RTOG 9802 randomised control trial, approximately half of the patients discontinued treatment after 6 months. As patients on clinical trials may be fitter, we aimed to further explore the tolerability of PCV chemotherapy in routine clinical practice.
We conducted a retrospective study between 2014 and 2018 at a National Neuro-Oncology centre. Patients who had received PCV during this time period were included. The primary objective was to assess tolerability of treatment. Secondary objectives included evaluation of treatment delays, dose modifications and toxicities.
Overall, 41 patients were included, 24 (58%) were male and 21 (51%) aged ≥40 years. 38 (93%) underwent surgical resection and all patients received adjuvant radiotherapy prior to chemotherapy. The median number of cycles completed was 3,2,4 for procarbazine, lomustine and vincristine respectively. Only 4 (10%) completed all 6 cycles of PCV without dose modifications. There was a universal decline in dose intensity as cycles of chemotherapy progressed. Dose intensity for cycle 1 versus cycle 6 respectively: procarbazine (98% versus 46%), lomustine (94% versus 48%) and vincristine (93% versus 50%). Haematological toxicities were common. Six (14%) patients experienced Grade III-IV thrombocytopaenia and 13 (31%) experienced Grade III-IV neutropaenia.
Toxicities are frequently observed with the PCV regimen in clinical practice. It might be preferable to adjust doses from the start of chemotherapy to improve tolerability or consider alternative chemotherapy, particularly in older patients with LGG.


Relapse After Early-Stage, Favorable Hodgkin Lymphoma: Disease Characteristics and Outcomes With Conventional or High-Dose Chemotherapy

Paul J Bröckelmann, Horst Müller, Teresa Guhl, Karolin Behringer, Michael Fuchs, Alden A Moccia, Andreas Rank, Martin Soekler, Tom Vieler, Thomas Pabst, Christian Baues, Bastian von Tresckow, Peter Borchmann, Andreas Engert
PMID: 33058716   DOI: 10.1200/JCO.20.00947

Abstract

We evaluated disease and treatment characteristics of patients with relapse after risk-adapted first-line treatment of early-stage, favorable, classic Hodgkin lymphoma (ES-HL). We compared second-line therapy with high-dose chemotherapy and autologous stem cell transplantation (ASCT) or conventional chemotherapy (CTx).
We analyzed patients with relapse after ES-HL treated within the German Hodgkin Study Group HD10+HD13 trials. We compared, by Cox proportional hazards regression, progression-free survival (PFS) after relapse (second PFS) treated with either ASCT or CTx and performed sensitivity analyses with overall survival (OS) from relapse and Kaplan-Meier statistics.
A total of 174 patients' disease relapsed after treatment in the HD10 (n = 53) and HD13 (n = 121) trials. Relapse mostly occurred > 12 months after first diagnosis, predominantly with stage I-II disease. Of 172 patients with known second-line therapy, 85 received CTx (49%); 70, ASCT (41%); 11, radiotherapy only (6%); and 4, palliative single agent therapies (2%). CTx was predominantly bleomycin, etoposide, doxorubicin cyclophosphamide, vincristine, procarbazine, and prednisone (BEACOPP [68%]), followed by the combination regimen of doxorubicin, bleomycin, vinblastine, and dacarbazine (19%), or other regimens (13%). Patients aged > 60 years at relapse had shorter second PFS (hazard ratio [HR], 3.0;
= .0029) and were mostly treated with CTx (n = 33 of 49; 67%) and rarely with ASCT (n = 8; 16%). After adjustment for age and a disadvantage of ASCT after the more historic HD10 trial, we did not observe a significant difference in the efficacy of CTx versus ASCT for second PFS (HR, 0.7; 95% CI, 0.3 to 1.6;
= .39). In patients in the HD13 trial who were aged ≤ 60 years, the 2-year, second PFS rate was 94.0% with CTx (95% CI, 85.7% to 100%) versus 83.3% with ASCT (95% CI, 71.8% to 94.8%). Additional sensitivity analyses including OS confirmed these observations.
After contemporary treatment of ES-HL, relapse mostly occurred > 12 months after first diagnosis. Polychemotherapy regimens such as BEACOPP are frequently administered and may constitute a reasonable treatment option for selected patients with relapse after ES-HL.


Radiotherapy Plus Procarbazine, Lomustine, and Vincristine Versus Radiotherapy Plus Temozolomide for IDH-Mutant Anaplastic Astrocytoma: A Retrospective Multicenter Analysis of the French POLA Cohort

Vincent Esteyrie, Caroline Dehais, Elodie Martin, Catherine Carpentier, Emmanuelle Uro-Coste, Dominique Figarella-Branger, Charlotte Bronniman, Damien Pouessel, Delphine Larrieu Ciron, François Ducray, Elizabeth Cohen-Jonathan Moyal, Pola Network
PMID: 33524191   DOI: 10.1002/onco.13701

Abstract

IDH-mutant anaplastic astrocytomas (AAs) are chemosensitive tumors for which the best choice of adjuvant chemotherapy between procarbazine, lomustine, and vincristine (PCV) or temozolomide (TMZ) after radiotherapy (RT) remains unclear.
In a large cohort of patients with histologically proven 2016 World Health Organization classification AA with IDH1/2 mutations included in the French national POLA cohort (n = 355), the primary objective was to compare progression-free survival (PFS) between the two treatment regimens (n = 311). Secondary endpoints were overall survival (OS), progression type, pseudoprogression rate, and toxicity.
The 4-year PFS in the RT + PCV arm was 70.8% versus 53.5% in the RT + TMZ arm, with a hazard ratio (HR) of 0.58 (95% confidence interval [CI], 0.38-0.87; p = .0074) in univariable analysis and 0.63 (95% CI, 0.41-0.97; p = .0348) in multivariable analysis. The 4-year OS in the RT + PCV arm was 84.3% versus 76.6% in the RT + TMZ arm, with an HR of 0.57 (95% CI, 0.30-1.05; p = .0675) in univariable analysis. Toxicity was significantly higher in the RT + PCV arm with more grade ≥3 toxicity (46.7% vs. 8.6%, p < .0001).
RT + PCV significantly improved PFS compared with RT + TMZ for IDH-mutant AA. However, RT + TMZ was better tolerated.
In the absence of fully conducted randomized trials comparing procarbazine, lomustine, and vincristine (PCV) with temozolomide (TMZ) in adjuvant treatment after radiotherapy (RT) for the management of IDH-mutant anaplastic astrocytoma (AA) and a similar level of evidence, these two chemotherapies are both equally recommended in international guidelines. This study in a national cohort of IDH-mutant AA defined according the 2016 World Health Organization (WHO) classification shows for the first time that the RT + PCV regimen significantly improves progression-free survival in comparison with the RT + TMZ regimen. Even if at the time of analysis the difference in overall survival was not significant, this result provides new evidence for the debate about the chemotherapy regimen to prescribe in adjuvant treatment to RT for WHO 2016 IDH-mutant AA.


A comparative study of the effectiveness and safety of combined procarbazine, lomustine, and vincristine as a therapeutic method for recurrent high-grade glioma: A protocol for systematic review and meta-analysis

Yang Cai, Yu-Gang Jiang, Ming Wang, Zhuo-Hang Jiang, Zhi-Gang Tan
PMID: 32957367   DOI: 10.1097/MD.0000000000022238

Abstract

Systematic evaluation of the effectiveness and safety of combined procarbazine, lomustine, and vincristine for treating recurrent high-grade glioma.
Electronic databases including PubMed, MEDLINE, EMBASE, Cochrane Library Central Register of Controlled Trials, WanFang, and China National Knowledge Infrastructure (CNKI) were used to search for studies related to the utilization of combined procarbazine, lomustine, and vincristine as a therapeutic method for recurrent high-grade glioma. Literature screening, extraction of data, and evaluation of high standard studies were conducted by 2 independent researchers. The robustness and strength of the effectiveness and safety of combined procarbazine, lomustine, and vincristine as a therapeutic methodology for recurrent high-grade glioma was assessed based on the odds ratio (OR), mean differences (MDs), and 95% confidence interval (CI). RevMan 5.3 software was used for carrying out the statistical analysis.
These results obtained in this study will be published in a peer-reviewed journal.
Evidently, the conclusion of this study will provide an assessment on whether combined procarbazine, lomustine, and vincristine provides an effective and safe form of treatment for recurrent high-grade glioma.
INPLASY202080078.


Explore Compound Types